
p53 Product Pack
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Cayman p53 Product Pack contains PRIMA-1, a p53 re-activator that restores the apoptotic activity of mutant p53 via conformational modulation. Included in the p53-PAK is Cayman’s p53 (Phospho-Ser Cayman’s Caylin-2, a nutlin analog with growth enhancing properties at low concentrations that are opposite those of (±)-nutlin-3.
Aplicaciones Científicas De Investigación
The Role of p53 in Cancer Research
p53 has been central to cancer research due to its role as a tumor suppressor protein. Studies have shown that p53 mutations are common in human cancer, providing insights into cancer etiology and molecular pathogenesis. These findings suggest that detecting p53 abnormalities may have diagnostic, prognostic, and therapeutic implications. The discovery and functional characterization of p53 have been pivotal in understanding the molecular basis of neoplasia, as highlighted by (Greenblatt et al., 1994) and (Mandinova & Lee, 2015).
p53 and Genomic Stability
p53 is also known as the "guardian of the genome," playing a crucial role in maintaining genomic stability. Research indicates that p53 is involved in gene transcription, DNA synthesis and repair, genomic plasticity, and programmed cell death. This multifunctionality underscores its importance in genomic integrity and cellular response to DNA damage, as explained by (Harris et al., 1992) and (Masuda et al., 1987).
p53 in Transcriptional Regulation and Cellular Response
The function of p53 extends to transcriptional regulation and cellular response to stress. It activates genes responsible for cell cycle arrest, apoptosis, and senescence. These roles are vital in understanding cancer mechanisms and potential therapeutic interventions, as discussed by (Levine & Oren, 2009) and (Prives & Hall, 1999).
p53 and Protein Interactions
Research on p53 has also explored its interactions with other cellular proteins, such as 53BP1 and 53BP2. These interactions are critical for understanding how p53 mediates its tumor suppressive functions and are key areas of study in cancer biology, as detailed by (Iwabuchi et al., 1998).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


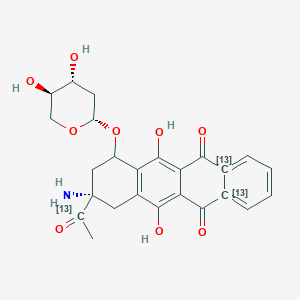
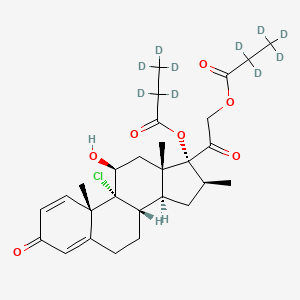
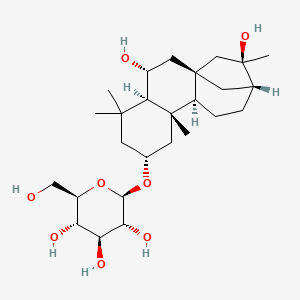
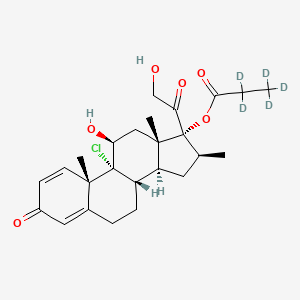
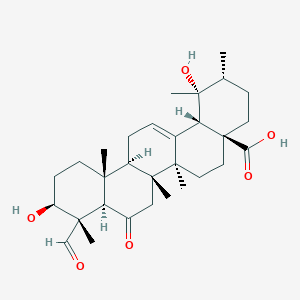
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-bis(2,2,2-trichloroethoxysulfonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B1151794.png)
![2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid](/img/structure/B1151797.png)
